REACTION_CXSMILES
|
ClC1C2C(=CC=C([C:12]3[N:17]4[N:18]=[C:19]([NH:21][C:22]5[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=5)[N:20]=[C:16]4[CH:15]=[CH:14][CH:13]=3)C=2)C=CN=1.ClC1C2C(=CC=C(B(O)O)C=2)C=CN=1.BrC1N2N=C(NC3C=CC=CC=3)N=C2C=CC=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CS(C)=O>[C:22]1([NH:21][C:19]2[N:20]=[C:16]3[CH:15]=[CH:14][CH:13]=[CH:12][N:17]3[N:18]=2)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:3.4.5.6|
|
Name
|
5-(1-Chloroisoquinolin-7-yl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC=C(C=C12)C1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
|
Name
|
|
Quantity
|
288 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC=C(C=C12)B(O)O
|
Name
|
5-bromo-N-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-amine
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2N1N=C(N2)NC2=CC=CC=C2
|
Name
|
potassium phosphate
|
Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
tetrakis (triphenylphosphine)palladium(0)
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=NN2C(C=CC=C2)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |